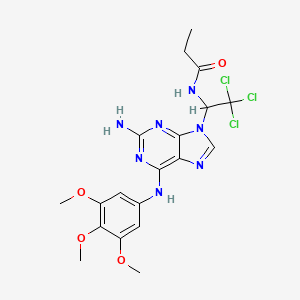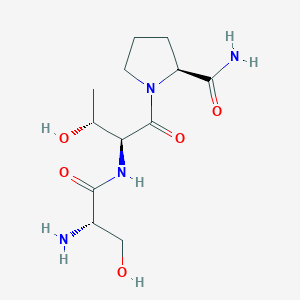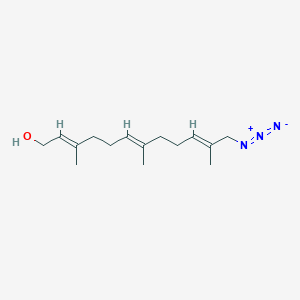![molecular formula C28H33F3N4O3 B12386827 [5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JTT-654 is a potent and selective orally active inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1. This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, which are essential for regulating glucocorticoid action in target tissues. JTT-654 has shown promise in improving insulin resistance and non-obese type 2 diabetes by targeting 11-beta-hydroxysteroid dehydrogenase type 1 in adipose tissue and the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JTT-654 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its potency and selectivity as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 .
Industrial Production Methods
Industrial production of JTT-654 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain the consistency and efficacy of the compound. Specific details about the industrial production methods are not publicly available .
Chemical Reactions Analysis
Types of Reactions
JTT-654 primarily undergoes inhibition reactions with 11-beta-hydroxysteroid dehydrogenase type 1. It exhibits competitive inhibition against the human recombinant enzyme, with IC50 values of 4.65, 0.97, and 0.74 nanomolar for human, rat, and mouse recombinant enzymes, respectively .
Common Reagents and Conditions
The inhibition reactions of JTT-654 are typically studied in vitro using recombinant enzymes and in vivo in animal models. Common reagents used in these studies include cortisol-treated 3T3-L1 adipocytes and cortisone-treated rats. The conditions involve varying concentrations of JTT-654 to assess its inhibitory activity .
Major Products Formed
The primary product formed from the inhibition reaction of JTT-654 is the inactive form of 11-beta-hydroxysteroid dehydrogenase type 1. This inhibition leads to reduced conversion of inactive glucocorticoids to their active forms, thereby improving insulin resistance and reducing hyperglycemia .
Scientific Research Applications
JTT-654 has been extensively studied for its potential applications in treating metabolic disorders, particularly non-obese type 2 diabetes. It has shown efficacy in improving insulin resistance, reducing fasting plasma glucose and insulin levels, and enhancing glucose oxidation in adipose tissue. Additionally, JTT-654 has been investigated for its potential to ameliorate diabetic kidney injury by suppressing angiotensinogen production .
Mechanism of Action
JTT-654 exerts its effects by selectively inhibiting 11-beta-hydroxysteroid dehydrogenase type 1. This enzyme is responsible for converting inactive glucocorticoids to their active forms. By inhibiting this enzyme, JTT-654 reduces the levels of active glucocorticoids, thereby improving insulin sensitivity and reducing hyperglycemia. The molecular targets and pathways involved include the inhibition of glucocorticoid action in adipose tissue and the liver, leading to improved glucose metabolism and reduced gluconeogenesis .
Comparison with Similar Compounds
Similar Compounds
PF-915275: Another selective inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1, showing similar efficacy in improving insulin resistance.
BI-135585: A potent inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1, with comparable effects on glucose metabolism.
Uniqueness of JTT-654
JTT-654 stands out due to its high selectivity and potency as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1. Its efficacy in improving insulin resistance and reducing hyperglycemia in non-obese type 2 diabetic models makes it a promising candidate for further research and potential therapeutic applications .
Properties
Molecular Formula |
C28H33F3N4O3 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
[5-cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropanecarbonyl]piperidin-4-yl]pyrazol-4-yl]-[(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C28H33F3N4O3/c29-28(30,31)23-4-2-1-3-21(23)19-7-12-34(16-19)25(37)22-15-32-35(24(22)18-5-6-18)20-8-13-33(14-9-20)26(38)27(17-36)10-11-27/h1-4,15,18-20,36H,5-14,16-17H2/t19-/m1/s1 |
InChI Key |
MOKCRXJQTZJQLM-LJQANCHMSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1C2=CC=CC=C2C(F)(F)F)C(=O)C3=C(N(N=C3)C4CCN(CC4)C(=O)C5(CC5)CO)C6CC6 |
Canonical SMILES |
C1CC1C2=C(C=NN2C3CCN(CC3)C(=O)C4(CC4)CO)C(=O)N5CCC(C5)C6=CC=CC=C6C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)

![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)

![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)

![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)
![4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One](/img/structure/B12386799.png)




![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)
